rac-(1R,5S,9r)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride
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Overview
Description
rac-(1R,5S,9r)-9-hydroxy-3lambda6-thia-7-azabicyclo[331]nonane-3,3-dione hydrochloride is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5S,9r)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride can be achieved through a one-pot tandem Mannich reaction. This method involves the reaction of aromatic ketones, paraformaldehyde, and dimethylamine under specific conditions to yield the desired bicyclic structure . The reaction typically proceeds with good yields, making it an efficient synthetic route.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the one-pot tandem Mannich reaction provides a scalable approach for its synthesis
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5S,9r)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
rac-(1R,5S,9r)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(1R,5S,9r)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain biological receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (1R,5S)-3-Azabicyclo[3.3.1]nonane hydrochloride
- (1R,5S)-3-Azabicyclo[3.2.1]octane hydrochloride**
- rac-(1R,5S,7S)-7-Amino-3lambda6-thiabicyclo[3.3.1]nonane-3,3-dione hydrochloride
Uniqueness
rac-(1R,5S,9r)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride is unique due to its specific hydroxyl and thia-azabicyclo structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(1R,5S)-3,3-dioxo-3λ6-thia-7-azabicyclo[3.3.1]nonan-9-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S.ClH/c9-7-5-1-8-2-6(7)4-12(10,11)3-5;/h5-9H,1-4H2;1H/t5-,6+,7?; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFLULQLWNEMQN-VPEOJXMDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CS(=O)(=O)CC(C2O)CN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CS(=O)(=O)C[C@@H](C2O)CN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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